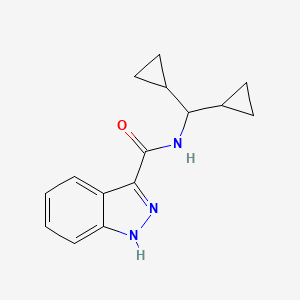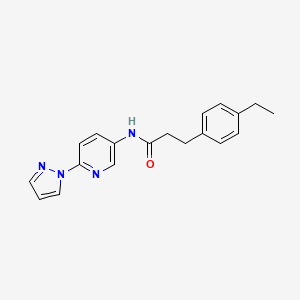
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide, also known as KP-496, is a novel synthetic compound that has gained significant attention in the scientific research community. This compound belongs to the indazole family and has shown promising results in various biological studies. The purpose of
作用機序
The mechanism of action of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide is not fully understood. However, it has been suggested that N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide exerts its biological effects through the modulation of various signaling pathways. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. It has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Furthermore, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Furthermore, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide in lab experiments is its high purity and stability. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been synthesized using an optimized method that ensures its purity and stability. Additionally, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to have low toxicity and high bioavailability, making it an ideal compound for in vivo studies. However, one of the limitations of using N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the research on N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide. One of the future directions is to investigate the potential of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide and its potential targets. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide would enable its widespread use in scientific research.
合成法
The synthesis of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide involves a multi-step process that includes the reaction of indazole-3-carboxylic acid with dicyclopropylmethanamine followed by the addition of acetic anhydride and triethylamine. The final product is obtained by purification through column chromatography. The synthesis method of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(16-13(9-5-6-9)10-7-8-10)14-11-3-1-2-4-12(11)17-18-14/h1-4,9-10,13H,5-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEBUKZUHVPZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)
![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)
![N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7495775.png)
![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)
![Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7495789.png)
![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)
![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-methoxybenzyl)piperazin-1-yl]propan-2-ol](/img/structure/B7495852.png)